

comparing the pharmacological profiles of N-Methylcoclaurine and its downstream alkaloids

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Compound of Interest

Compound Name: *N-Methylcoclaurine*

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A Comparative Pharmacological Profile of N-Methylcoclaurine and Its Downstream Alkaloids

For Researchers, Scientists, and Drug Development Professionals

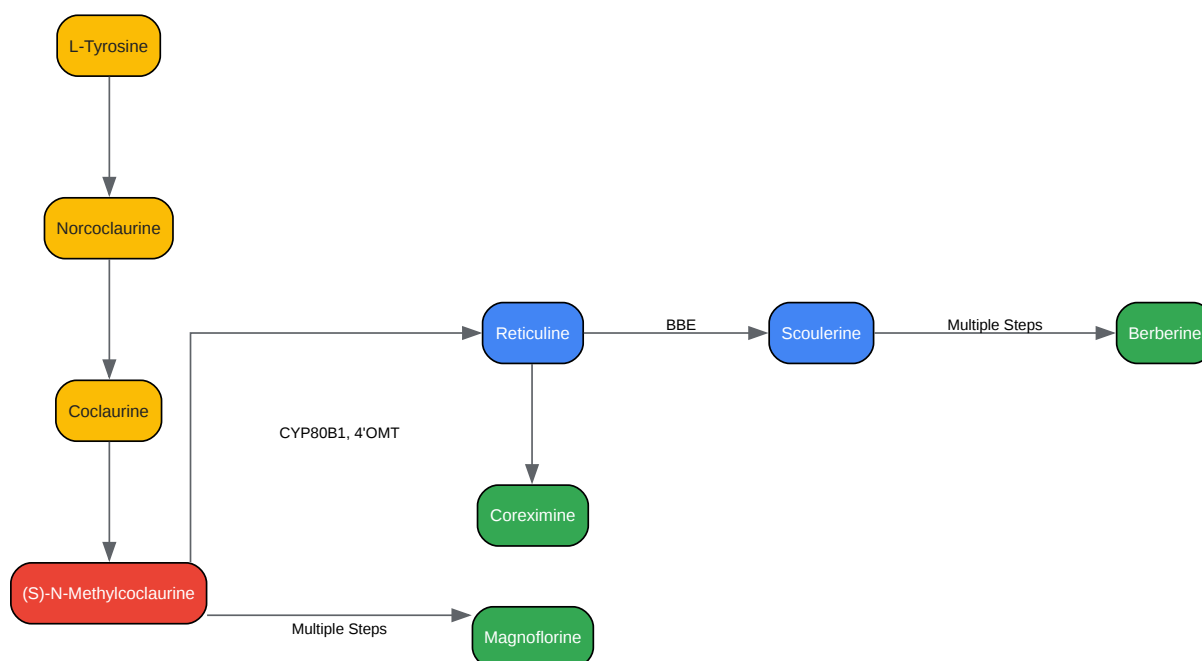
This guide provides a detailed comparison of the pharmacological profiles of **N-Methylcoclaurine** and its significant downstream alkaloids, including berberine, magnoflorine, and coreximine. The information is compiled from various scientific sources to offer a comprehensive overview for research and drug development purposes.

Introduction

N-Methylcoclaurine is a pivotal intermediate in the biosynthesis of a diverse array of benzyloquinoline alkaloids in plants.^[1] Its downstream metabolites, such as berberine, magnoflorine, and coreximine, have garnered significant interest for their wide-ranging pharmacological activities. Understanding the comparative pharmacology of these related compounds is crucial for identifying novel therapeutic leads and for the targeted development of new drugs. This guide summarizes their known receptor binding affinities, enzyme inhibition profiles, and effects on cellular signaling pathways, supported by experimental data and methodologies.

Biosynthetic Relationship

N-Methylcoclaurine serves as a central precursor in the intricate biosynthetic pathways leading to various pharmacologically active alkaloids. The following diagram illustrates the biosynthetic relationship between **N-Methylcoclaurine** and its key downstream alkaloids.



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Caption: Biosynthetic pathway from L-Tyrosine to **N-Methylcoclaurine** and its downstream alkaloids.

Comparative Pharmacological Data

The following tables summarize the available quantitative data on the receptor binding affinities and enzyme inhibitory activities of **N-Methylcoclaurine** and its downstream alkaloids. It is

important to note that the data are compiled from different studies, and experimental conditions may vary.

Table 1: Receptor Binding Affinities

Compound	Receptor Target	Ligand	Assay Type	Ki (μM)	IC50 (μM)	Reference
N-Methylcocaurine	α2-Adrenoceptor	[3H]-Yohimbine	Radioligand Binding	Not Reported	Not Reported	[2] [3] [4] [5]
Berberine	α2-Adrenoceptor	[3H]-Yohimbine	Radioligand Binding	-	16.6	[6]
Muscarinic M2 Receptor	Not Specified	Radioligand Binding	4.9	-	[7]	
Magnoflorine	Not Reported	-	-	-	-	-
Coreximine	Not Reported	-	-	-	-	-

Data for Magnoflorine and Coreximine on these specific receptors were not found in the searched literature.

Table 2: Enzyme Inhibition

Compound	Enzyme Target	Substrate	Assay Type	Ki (μM)	IC50 (μM)	Reference
N-Methylcoclaurine	(S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1)	(S)-N-methylcoclaurine	Enzyme Kinetics	15 (Km)	-	[8][9]
Berberine	CYP2D6	Dextrometorphan	Microsomal Inhibition	4.29	11.9	[10][11][12][13]
Beta-secretase 1 (BACE1)	Not Specified	Surface Plasmon Resonance	1.261 (KD)	-	[14]	
Magnoflorine	Protein Tyrosine Phosphatase 1B (PTP1B)	p-nitrophenyl phosphate	Colorimetric	-	28.14	[15]
α-Glucosidase	Not Specified	Not Specified	Reversible, competitive inhibitor	Not Reported	[16]	
Coreximine	Dopamine β-hydroxylase	Dopamine	Not Specified	Not Reported	Not Reported	[15]

Cellular Effects and Signaling Pathways

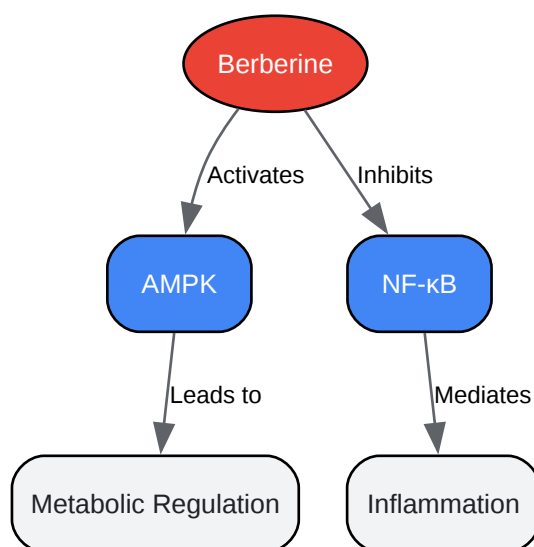
N-Methylcoclaurine and its downstream alkaloids modulate various cellular signaling pathways, leading to a range of pharmacological effects.

N-Methylcoclaurine

N-Methylcoclaurine is primarily recognized as a selective antagonist of the $\alpha 2$ -adrenoceptor. [2][3][4][5] This activity suggests its potential to modulate neurotransmission and cardiovascular functions. It also exhibits antioxidant and anti-inflammatory properties.[14]

Berberine

Berberine is a well-studied alkaloid with a broad spectrum of activities. It is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[11][17] This activation contributes to its beneficial effects on metabolic disorders. Berberine also inhibits the NF- κ B signaling pathway, a critical mediator of inflammation.[18][19]

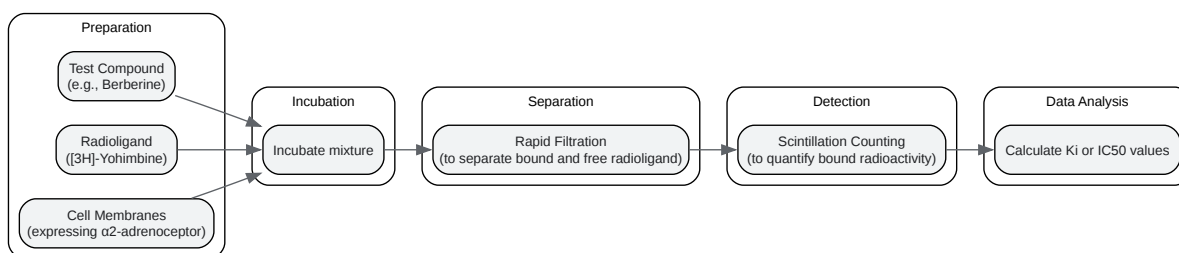
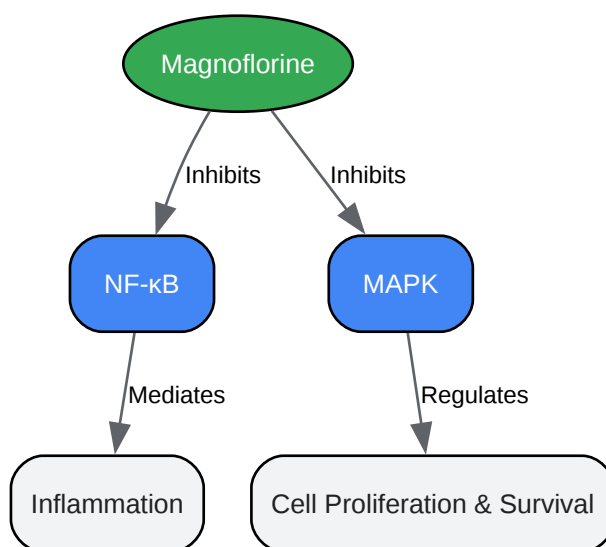


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Caption: Simplified signaling pathways modulated by Berberine.

Magnoflorine

Magnoflorine demonstrates significant anti-inflammatory effects by suppressing the NF- κ B and MAPK (p38, ERK, and JNK) signaling pathways.[4][20] It has also been reported to possess anti-cancer properties by inducing apoptosis and cell cycle arrest.[15]



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